2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-9-10(2)17-8-22(13(9)24)7-12(23)16-6-11-18-14(21(3)4)20-15(19-11)25-5/h8H,6-7H2,1-5H3,(H,16,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBQCCYVDBLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrimidinyl moiety: This step involves the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with an appropriate acylating agent under controlled conditions.
Formation of the triazinyl moiety: This step involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable alkylating agent.
Coupling of the pyrimidinyl and triazinyl moieties: The final step involves the coupling of the two moieties through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparison with other acetamide-linked heterocycles. Below is an analysis of key analogues:
Key Findings:
Pyrimidinone vs. Phenoxy Groups: The target compound’s pyrimidinone-triazine hybrid may offer enhanced solubility compared to phenoxy-containing analogues (e.g., compounds in ), as polar triazine substituents reduce logP values .
Triazine vs. Benzyl Groups : Unlike trimethoprim’s benzyl group, the triazine in the target compound could improve selectivity for bacterial over human DHFR due to steric and electronic differences.
Stereochemical Complexity : Compounds in emphasize stereochemical variations (R/S configurations), whereas the target compound’s rigid planar heterocycles may reduce metabolic instability .
Pharmacokinetic and Pharmacodynamic Profiles
Hypothetical Data Table (Based on Structural Inference):
Mechanistic Insights:
- The triazine’s dimethylamino group may facilitate hydrogen bonding with enzyme active sites, enhancing inhibition potency.
- The pyrimidinone’s electron-withdrawing oxo group could stabilize interactions with catalytic residues in target enzymes .
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C16H20N6O3
- Molecular Weight : 360.37 g/mol
- CAS Number : 2034412-03-6
Structural Features
The compound features a pyrimidine ring with dimethyl and oxo substitutions, alongside a triazine moiety that contributes to its biological activity. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens:
The compound under discussion has not been extensively studied in isolation; however, its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
-
Synthesis and Evaluation of Antimicrobial Activity
- A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties. Compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.
- The presence of electron-withdrawing groups (e.g., nitro groups) improved the antimicrobial efficacy of these compounds.
-
Structure-Activity Relationship (SAR) Studies
- SAR studies have highlighted the importance of specific substituents on the pyrimidine ring for biological activity. For example, modifications at the 2-position of the pyrimidine ring often lead to increased potency against microbial strains.
While specific mechanisms for this compound are not fully elucidated, many pyrimidine derivatives are believed to exert their effects by inhibiting nucleic acid synthesis or interfering with metabolic pathways in microorganisms.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of this compound involves multi-step reactions, including condensation of dihydropyrimidinone and triazine precursors. Key challenges include steric hindrance from the dimethylamino and methoxy groups on the triazine ring, which can slow nucleophilic substitution. Optimization strategies:
- Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility .
- Employ coupling agents like EDCI/HOBt to facilitate amide bond formation .
- Maintain temperatures between 60–80°C to balance reaction rate and byproduct suppression .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize degradation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the dihydropyrimidinone ring (δ ~12.5 ppm for NH protons) and triazine methyl groups (δ ~3.3 ppm for methoxy) .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- Elemental Analysis : Validate C, H, N, and S content with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in assays targeting kinase inhibition?
- Methodological Answer : Contradictions may arise from assay conditions or compound stability. Recommendations:
- Kinase Selectivity Profiling : Use panels of 50+ kinases to identify off-target effects .
- Stability Studies : Incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS. Adjust buffer composition (e.g., add DTT to prevent oxidation) .
- Molecular Docking : Compare binding modes in silico using crystal structures of target kinases (e.g., PDB entries) to rationalize potency variations .
Q. What strategies are effective for probing the compound’s mechanism of action in cellular models?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Pull-Down Assays : Functionalize the compound with biotin or photoaffinity tags to isolate interacting proteins, followed by proteomic analysis .
- Metabolomic Profiling : Track changes in ATP/ADP ratios or glycolysis intermediates to infer kinase pathway modulation .
Q. How can computational methods guide the rational modification of this compound to enhance solubility without compromising activity?
- Methodological Answer :
- QSAR Modeling : Correlate logP values with solubility data from analogs (e.g., PubChem datasets) to identify substituents favoring hydrophilicity .
- Molecular Dynamics Simulations : Assess the impact of adding polar groups (e.g., hydroxyl or carboxylate) on binding affinity and solvation free energy .
- Salt Formation Screening : Test counterions (e.g., HCl, sodium) during crystallization to improve aqueous solubility .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
- Bootstrapping : Generate 95% confidence intervals for EC50 values to account for variability in primary cell lines .
- ANOVA with Post Hoc Tests : Compare efficacy across cell types (e.g., cancer vs. normal) while controlling for false discovery rates .
Q. How should researchers address batch-to-batch variability in compound synthesis for in vivo studies?
- Methodological Answer :
- Quality Control Protocols : Implement strict criteria (e.g., ≥95% purity by HPLC, ≤0.5% residual solvents) for each batch .
- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH) to establish shelf-life and storage conditions .
- Bioequivalence Testing : Compare pharmacokinetic parameters (AUC, Cmax) between batches in rodent models .
Contradiction Analysis
Q. How can discrepancies between in vitro and in vivo efficacy be systematically investigated?
- Methodological Answer :
- ADME Profiling : Measure plasma protein binding, metabolic clearance (e.g., microsomal stability), and bioavailability to identify pharmacokinetic bottlenecks .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs .
- Cyp450 Inhibition Assays : Test for drug-drug interactions that may alter efficacy in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
